molecular formula C12H16N2O2 B13162864 5-Amino-1-(4-methoxyphenyl)piperidin-2-one

5-Amino-1-(4-methoxyphenyl)piperidin-2-one

Cat. No.: B13162864
M. Wt: 220.27 g/mol
InChI Key: QQKZXNFMYZAVMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-methoxyphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzaldehyde with piperidine under Mannich reaction conditions, followed by subsequent functional group transformations . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-methoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium chlorite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding lactams, while substitution reactions can introduce various functional groups onto the piperidine ring .

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-methoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(4-methoxyphenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-amino-1-(4-methoxyphenyl)piperidin-2-one

InChI

InChI=1S/C12H16N2O2/c1-16-11-5-3-10(4-6-11)14-8-9(13)2-7-12(14)15/h3-6,9H,2,7-8,13H2,1H3

InChI Key

QQKZXNFMYZAVMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CCC2=O)N

Origin of Product

United States

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